Cas no 1806902-48-6 (4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde)

4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde
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- インチ: 1S/C8H5BrClF2NO/c9-1-5-4(3-14)2-13-7(6(5)10)8(11)12/h2-3,8H,1H2
- InChIKey: DDLPNLOQRCJXBO-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C=O)=CN=C(C(F)F)C=1Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029045208-1g |
4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde |
1806902-48-6 | 97% | 1g |
$2,920.40 | 2022-03-31 | |
Alichem | A029045208-500mg |
4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde |
1806902-48-6 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
Alichem | A029045208-250mg |
4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde |
1806902-48-6 | 97% | 250mg |
$960.00 | 2022-03-31 |
4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde 関連文献
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4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehydeに関する追加情報
Introduction to 4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1806902-48-6)
4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1806902-48-6) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromomethyl group, a chloro substituent, and a difluoromethyl moiety, all attached to a pyridine ring. These functionalities contribute to its potential utility in various applications, particularly in the development of novel drugs and chemical probes.
The pyridine ring is a fundamental building block in many bioactive molecules due to its aromaticity and the ability to form stable complexes with metal ions. The presence of the bromomethyl group in 4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde provides a versatile handle for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. This makes it an attractive intermediate for the synthesis of complex molecules with diverse biological activities.
The chloro substituent and the difluoromethyl group are known to influence the electronic properties of the molecule, enhancing its reactivity and selectivity in various chemical transformations. The difluoromethyl group, in particular, has been shown to improve the metabolic stability and pharmacokinetic properties of drug candidates. These features are crucial for optimizing the therapeutic potential of new compounds.
Recent studies have highlighted the potential of 4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde in the development of inhibitors for specific enzymes and receptors. For instance, researchers have explored its use as a scaffold for designing inhibitors of kinases, which are key targets in cancer therapy. The ability to modulate kinase activity through small molecule inhibitors has led to significant advancements in targeted cancer treatments.
In addition to its applications in medicinal chemistry, 4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde has also shown promise in the field of chemical biology. Chemical probes derived from this compound can be used to study protein-protein interactions and signaling pathways in living cells. These probes provide valuable insights into cellular processes and can aid in the identification of new therapeutic targets.
The synthesis of 4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde typically involves multistep procedures that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the bromomethyl group onto the pyridine ring with high selectivity.
In conclusion, 4-(Bromomethyl)-3-chloro-2-(difluoromethyl)pyridine-5-carboxaldehyde (CAS No. 1806902-48-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel drugs and chemical probes. Ongoing research continues to uncover new applications and optimize its properties for various therapeutic purposes.
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